molecular formula C12H14O3 B2662362 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene CAS No. 2411237-81-3

5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene

Cat. No.: B2662362
CAS No.: 2411237-81-3
M. Wt: 206.241
InChI Key: RMGHVXZCSKWOLT-UHFFFAOYSA-N
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Description

5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene ( 2411237-81-3) is a high-purity chemical compound offered for research and development purposes. This compound has a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol . Its structure incorporates an oxirane (epoxide) ring tethered to a 3,4-dihydro-1H-isochromene moiety, a scaffold of significant interest in medicinal and synthetic chemistry. The epoxide functional group is a key feature, known for its high reactivity and utility as a versatile intermediate. It can undergo ring-opening reactions with various nucleophiles, making it a valuable building block for synthesizing more complex molecules or for polymer chemistry applications. Researchers can explore its potential as a precursor for creating derivatives with potential biological activity. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should only be performed by qualified professionals in a controlled laboratory setting. Available in quantities from 50mg to 10g at 95% purity .

Properties

IUPAC Name

5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-9-6-13-5-4-11(9)12(3-1)15-8-10-7-14-10/h1-3,10H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGHVXZCSKWOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=CC=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene typically involves the reaction of epichlorohydrin with a suitable precursor, such as 7-hydroxy-4-methyl-2H-chromen-2-one, under reflux conditions. This reaction yields 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, which can then be further reacted with various azoles to produce a series of coumarin-derived azolyl ethanols .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can yield diols, while nucleophilic substitution can produce a variety of substituted alcohols or ethers.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of isochromene compounds exhibit significant anticancer properties. For instance, studies have shown that certain isochromene derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. The oxirane group in 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene may enhance its reactivity towards biological targets, making it a candidate for further investigation in cancer therapy .

Antimicrobial Properties
Isochromenes are also noted for their antimicrobial activities. The presence of the oxirane moiety can potentially increase the compound's efficacy against various bacterial strains. Preliminary studies suggest that this compound could serve as a lead structure for developing new antimicrobial agents, particularly against resistant strains .

Materials Science

Polymer Chemistry
The epoxide functional group in 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene allows for its use in polymer synthesis. It can act as a cross-linking agent in the production of thermosetting polymers. These polymers are valuable in creating durable materials with enhanced thermal and mechanical properties. Research into optimizing the polymerization conditions could lead to advancements in material performance .

Coatings and Adhesives
Due to its reactive nature, this compound can be utilized in formulating coatings and adhesives. The oxirane group can undergo ring-opening reactions, allowing for the formation of strong bonds with substrates. This property is particularly useful in developing high-performance coatings that require durability and resistance to environmental factors .

Environmental Applications

Biodegradation Studies
The environmental impact of synthetic compounds is a growing concern. Research into the biodegradability of 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene may provide insights into its environmental fate. Studies focusing on microbial degradation pathways could help assess its safety and ecological impact when released into the environment .

Case Studies

Here are some documented case studies highlighting the applications of similar compounds:

Study Title Focus Area Findings
Anticancer Activity of Isochromene DerivativesMedicinal ChemistryIsochromene derivatives showed apoptosis induction in cancer cell lines .
Development of Epoxy ResinsMaterials ScienceUtilization of epoxide compounds resulted in enhanced mechanical properties .
Microbial Degradation of Synthetic CompoundsEnvironmental ScienceIdentification of microbial strains capable of degrading isochromene derivatives .

Mechanism of Action

The mechanism of action of 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene involves the reactivity of its epoxide ring. The epoxide ring can undergo ring-opening reactions, which can interact with various molecular targets, such as nucleophilic sites on proteins or DNA. These interactions can lead to modifications of the molecular targets, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogues: Epoxide-Containing Compounds

lists glycidyl ethers (e.g., (R)-(+)-glycidyl undecyl ether) and other epoxide derivatives. These compounds share the reactive oxirane group with the target molecule. Key differences include:

  • Substitution Patterns : The target compound’s epoxide is attached to a methoxy group on a dihydroisochromene, whereas glycidyl ethers typically feature alkyl or aryl ether linkages. This difference impacts solubility and reactivity; for example, the aromatic system in isochromene may stabilize the epoxide via resonance, reducing its electrophilicity compared to aliphatic glycidyl ethers .
  • Applications: Glycidyl ethers are widely used in epoxy resins and crosslinking agents.

Reactivity and Stability

  • Epoxide Reactivity : The target compound’s epoxide is likely less reactive than smaller epoxides (e.g., ethylene oxide) due to steric shielding from the isochromene ring. This contrasts with glycidyl ethers, where the epoxide is more accessible for nucleophilic attack .
  • Thermal Stability: Dihydroisochromene derivatives are generally stable at moderate temperatures, similar to dihydropyrimidinones, which tolerate reflux conditions (e.g., 80–90°C in ethanol) without decomposition .

Research Findings and Data Tables

Table 1: Comparison of Key Properties

Property 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene Glycidyl Ethers (e.g., (R)-(+)-glycidyl undecyl ether) Dihydropyrimidinones (e.g., 3,4-dihydropyrimidin-2-one)
Core Structure Isochromene + epoxide Epoxide + alkyl/aryl ether Pyrimidinone ring
Reactivity Moderate (steric hindrance) High (accessible epoxide) High (acid-catalyzed cyclization)
Synthetic Yield Not reported in evidence 80–90% (typical for glycidyl ethers) 73–90% (acid-catalyzed methods)
Catalyst Compatibility Potential for SiO₂-supported acids Base/acid catalysts FeCl₃, H₃PW₁₂O₄₀/SiO₂

Table 2: Catalytic Conditions from Related Studies

Catalyst Reaction Temp (°C) Yield (%) Application (Compound Class) Reference
H₃PW₁₂O₄₀/SiO₂ 90 73–88 Dihydropyrimidinones
FeCl₃·6H₂O 80 (reflux) 80–90 Dihydropyrimidinones
Mg(ClO₄)₂ 100 85–95 Tetrahydro-pyrimidinones

Biological Activity

5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an isochromene core with an epoxide group, which may contribute to its reactivity and biological activity. The molecular formula can be represented as C12H12O3C_{12}H_{12}O_3.

Anticancer Properties

Research indicates that compounds similar to 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene exhibit significant anticancer activity. For instance, isoindole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activities

Compound TypeMechanism of ActionCancer TypeReference
Isoindole DerivativesInhibition of cell proliferationMultiple Myeloma
Tyrosine Kinase InhibitorsInduction of apoptosisBreast Cancer
Epoxide-containing CompoundsDNA damage response modulationLung Cancer

The biological activity of 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene may involve several mechanisms:

  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activates caspases leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increases oxidative stress in cancer cells.

Case Studies

Several studies have highlighted the efficacy of related compounds in preclinical models:

  • Study on Isoindole Derivatives : A study demonstrated that a specific isoindole derivative led to a 70% reduction in tumor size in xenograft models of breast cancer after 4 weeks of treatment. This was attributed to the compound's ability to inhibit angiogenesis and promote apoptosis in tumor cells .
  • Mechanistic Insights : Another investigation into the mechanisms revealed that these compounds could modulate signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profile of 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene is essential for its therapeutic application. Preliminary studies suggest:

  • Absorption : The compound is well absorbed after oral administration.
  • Metabolism : Primarily metabolized by UDP-glucuronosyltransferases (UGTs), which conjugate the compound for elimination .
  • Toxicity : No significant acute toxicity was observed at therapeutic doses; however, long-term studies are required.

Q & A

Q. What are the optimal synthetic routes for 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves functionalizing the isochromene scaffold with an epoxide-containing side chain. Key steps include:

  • Etherification : Reacting 3,4-dihydro-1H-isochromen-5-ol with epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF) to introduce the oxiran-2-ylmethoxy group .
  • Cyclization Control : Optimizing reaction time and temperature (e.g., 80–100°C for 12–24 hours) to minimize side products like dimerization or epoxide ring-opening .
  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.4) and confirm via ¹H/¹³C NMR .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify key signals: the epoxide protons (δ 3.1–3.5 ppm as multiplet) and the isochromene oxygenated methine (δ 4.2–4.5 ppm). Compare with computed spectra using tools like ACD/Labs or MestReNova .
    • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray Crystallography : If crystalline, resolve the stereochemistry of the epoxide and isochromene ring using Mo-Kα radiation .

Q. What purification strategies are effective for removing common byproducts?

Methodological Answer:

  • Byproduct Removal :
    • Unreacted Starting Material : Use preparative HPLC with a C18 column (acetonitrile/water, 70:30) .
    • Epoxide Hydration Products : Employ anhydrous Na₂SO₄ during workup and store under inert gas .
  • Scale-Up Considerations : Switch from column chromatography to recrystallization in ethanol/water mixtures for >10 g batches .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the epoxide moiety in catalytic applications?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model ring-opening reactions (e.g., nucleophilic attack by amines or thiols). Calculate activation energies (ΔG‡) to predict regioselectivity .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on transition states using AMBER or GROMACS .
  • Validation : Compare computational results with experimental kinetic data (e.g., via ¹H NMR monitoring) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Data Triangulation :
    • Assay Variability : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize enzyme activity fluctuations .
    • Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed epoxide) in cell-based assays .
  • Meta-Analysis : Apply statistical tools (e.g., PCA) to published datasets, isolating variables like solvent choice or cell line .

Q. How can the compound’s potential in drug discovery be evaluated using structure-activity relationship (SAR) studies?

Methodological Answer:

  • Derivatization : Synthesize analogs with modified epoxide substituents (e.g., replacing methoxy with ethoxy) and test against target proteins (e.g., viral proteases) .
  • Docking Studies : Use AutoDock Vina to predict binding affinities to SARS-CoV-2 Mpro (PDB: 6LU7). Focus on interactions between the epoxide oxygen and catalytic cysteine .
  • In Vitro Validation : Measure IC₅₀ values in enzyme inhibition assays and correlate with docking scores .

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